![molecular formula C16H27N5O2 B6967703 1-N-[2-(4-methylpyrazol-1-yl)ethyl]-4-N-propylpiperidine-1,4-dicarboxamide](/img/structure/B6967703.png)
1-N-[2-(4-methylpyrazol-1-yl)ethyl]-4-N-propylpiperidine-1,4-dicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-N-[2-(4-methylpyrazol-1-yl)ethyl]-4-N-propylpiperidine-1,4-dicarboxamide is a synthetic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrazole ring and a piperidine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-N-[2-(4-methylpyrazol-1-yl)ethyl]-4-N-propylpiperidine-1,4-dicarboxamide typically involves multiple steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Alkylation: The pyrazole ring is then alkylated with an appropriate alkyl halide to introduce the 4-methyl group.
Coupling with piperidine: The alkylated pyrazole is coupled with a piperidine derivative through a nucleophilic substitution reaction.
Formation of the dicarboxamide:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-N-[2-(4-methylpyrazol-1-yl)ethyl]-4-N-propylpiperidine-1,4-dicarboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where halogenated derivatives can be introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Alkyl halides, nucleophiles, basic conditions.
Major Products
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functionalities.
Substitution: Substituted derivatives with various functional groups introduced at the piperidine ring.
Scientific Research Applications
1-N-[2-(4-methylpyrazol-1-yl)ethyl]-4-N-propylpiperidine-1,4-dicarboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 1-N-[2-(4-methylpyrazol-1-yl)ethyl]-4-N-propylpiperidine-1,4-dicarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can interact with active sites of enzymes, potentially inhibiting their activity. The piperidine backbone may facilitate binding to receptor sites, modulating their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-N-[2-(4-methylpyrazol-1-yl)ethyl]-4-N-methylpiperidine-1,4-dicarboxamide
- 1-N-[2-(4-methylpyrazol-1-yl)ethyl]-4-N-ethylpiperidine-1,4-dicarboxamide
- 1-N-[2-(4-methylpyrazol-1-yl)ethyl]-4-N-butylpiperidine-1,4-dicarboxamide
Uniqueness
1-N-[2-(4-methylpyrazol-1-yl)ethyl]-4-N-propylpiperidine-1,4-dicarboxamide stands out due to its specific combination of the pyrazole ring and the propyl-substituted piperidine backbone. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
1-N-[2-(4-methylpyrazol-1-yl)ethyl]-4-N-propylpiperidine-1,4-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N5O2/c1-3-6-17-15(22)14-4-8-20(9-5-14)16(23)18-7-10-21-12-13(2)11-19-21/h11-12,14H,3-10H2,1-2H3,(H,17,22)(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEPBAIZNRKTCSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1CCN(CC1)C(=O)NCCN2C=C(C=N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
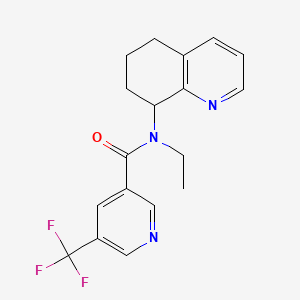
![N-[1-(1-methylpyrazol-4-yl)-2-oxopyrrolidin-3-yl]-2-propan-2-ylsulfonylacetamide](/img/structure/B6967648.png)
![N-methyl-N-[(8-methylimidazo[1,2-a]pyridin-2-yl)methyl]-2-(1,3-thiazol-2-yl)propan-1-amine](/img/structure/B6967652.png)
![5-[(1-Bicyclo[2.2.1]heptanylamino)methyl]thiophene-3-carboxamide](/img/structure/B6967655.png)
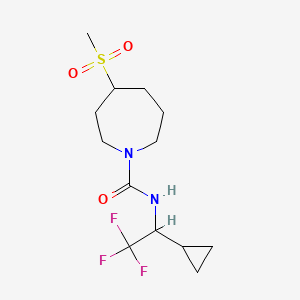
![2-Pyridin-3-yloxy-1-[2-(1,3-thiazol-2-yl)morpholin-4-yl]propan-1-one](/img/structure/B6967669.png)
![N-[[4-[(6-methoxypyridin-2-yl)methyl]morpholin-2-yl]methyl]acetamide](/img/structure/B6967677.png)
![[1-(Difluoromethyl)-3,5-dimethylpyrazol-4-yl]methyl 2-fluoro-4-methylbenzoate](/img/structure/B6967679.png)
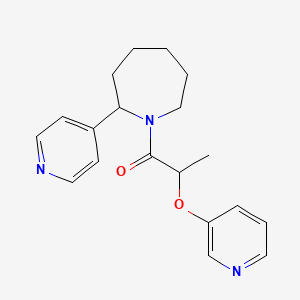
![N-(5,6-dimethylfuro[2,3-d]pyrimidin-4-yl)-2-(1,2,4-triazol-1-yl)propanamide](/img/structure/B6967710.png)
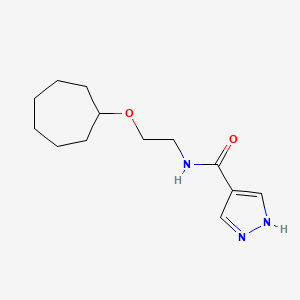
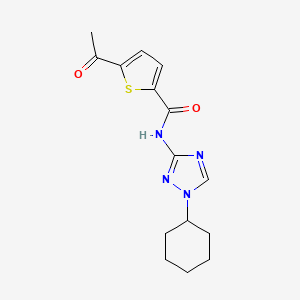
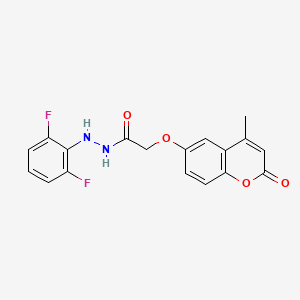
![2-[2-Fluoro-4-[(2-methyl-2,3-dihydro-1-benzofuran-3-yl)sulfamoyl]phenoxy]acetic acid](/img/structure/B6967738.png)
